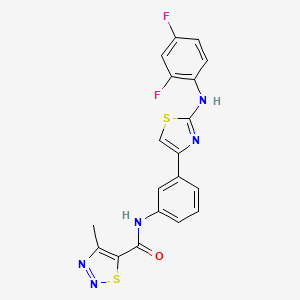

S-Methyl-S-(4-chlorophenyl) sulfoximine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“S-Methyl-S-(4-chlorophenyl) sulfoximine” is a chemical compound with the CAS Number: 22132-99-6 . It has a molecular weight of 189.67 and is a brown solid . The IUPAC name for this compound is 1-chloro-4-(methylsulfonimidoyl)benzene .

Molecular Structure Analysis

The molecular formula of “S-Methyl-S-(4-chlorophenyl) sulfoximine” is C7H8ClNOS . The InChI code for this compound is 1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H2,(H2,9,10) .Physical And Chemical Properties Analysis

“S-Methyl-S-(4-chlorophenyl) sulfoximine” is a brown solid . It should be stored at 0-8 degrees Celsius .Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

Sulfones like methyl-(4-chlorophenyl)sulfone, a compound related to S-Methyl-S-(4-chlorophenyl) sulfoximine, are studied for their biological activity. X-ray diffraction is utilized to determine their crystal and molecular structures, revealing paired molecular orientations and endless ribbons in their architecture (Adamovich et al., 2017).

2. Chemical Stability and Hydrogen Bonding Properties

Sulfoximines, including derivatives similar to S-Methyl-S-(4-chlorophenyl) sulfoximine, are notable in drug discovery for their hydrogen bonding capabilities and chemical stability. Their photochemistry and the role of reactive intermediates like nitrenes are explored in recent studies (Isor et al., 2021).

3. Insecticide and Pesticide Development

The sulfoximine class, as exemplified by sulfoxaflor, shows high efficacy against various sap-feeding insects, including those resistant to other insecticides. This class functions uniquely at insect nicotinic acetylcholine receptors, differing from other nAChR agonists like neonicotinoids (Sparks et al., 2013).

4. Organic Synthesis and Chemical Reactions

S-Methyl-S-(4-chlorophenyl) sulfoximine and its derivatives are used in various organic synthesis processes. For example, sulfoximine-assisted Pd(II)-catalyzed bromination and chlorination of primary β-C(sp3)-H bonds are realized using sulfoximine-directed compounds (Rit et al., 2014).

5. Environmental Stability and Degradation

Studies on related sulfoxime compounds, such as O-(3-phenoxybenzyl)-2-methylthio-1-(4-chlorophenyl)propyl ketone oxime, indicate their stability in aqueous environments and their degradation pathways, which are relevant for understanding the environmental impact of sulfoximine-based compounds (Xiao-guang, 2007).

Propiedades

IUPAC Name |

(4-chlorophenyl)-imino-methyl-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKJSJPUIQNRSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Methyl-S-(4-chlorophenyl) sulfoximine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2881717.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2881719.png)

![N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2881720.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2881721.png)

![N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2881723.png)

![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)